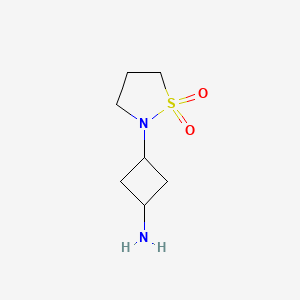

2-(trans-3-Aminocyclobutyl)isothiazolidine 1,1-dioxide

Description

2-(trans-3-Aminocyclobutyl)isothiazolidine 1,1-dioxide is a sulfonamide-derived heterocyclic compound featuring a cyclobutane ring substituted with an amine group in the trans configuration. The isothiazolidine 1,1-dioxide core consists of a five-membered ring with a sulfone group, which confers rigidity and polarity.

Properties

IUPAC Name |

3-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclobutan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2S/c8-6-4-7(5-6)9-2-1-3-12(9,10)11/h6-7H,1-5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARPVUYTHZGMTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2CC(C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trans-3-Aminocyclobutyl)isothiazolidine 1,1-dioxide typically involves the reaction of cyclobutylamine with isothiazolidine-1,1-dioxide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(trans-3-Aminocyclobutyl)isothiazolidine 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(trans-3-Aminocyclobutyl)isothiazolidine 1,1-dioxide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(trans-3-Aminocyclobutyl)isothiazolidine 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group plays a crucial role in these interactions, often forming hydrogen bonds or coordinating with metal ions. These interactions can lead to changes in cellular pathways, ultimately exerting the compound’s effects.

Comparison with Similar Compounds

Phenyl-Substituted Derivatives

- 2-(3-Aminophenyl)isothiazolidine 1,1-dioxide (CAS 67804-53-9): Features a phenyl ring with a para-amine group. The aromatic system enhances π-π stacking interactions, while the amine enables hydrogen bonding. Molecular weight: 212.27 g/mol .

- 2-(3-Bromophenyl)isothiazolidine 1,1-dioxide (CAS 71703-15-6): Substituted with bromine at the meta position, increasing molecular weight (257.15 g/mol) and hydrophobicity. The bromine atom facilitates cross-coupling reactions .

- 2-(3-Hydroxyphenyl)isothiazolidine 1,1-dioxide : Synthesized via Pd-catalyzed deprotection (86% yield), the hydroxyl group enhances solubility and metal coordination .

Aliphatic and Cyclic Substituents

- The trans-amine orientation minimizes steric clash with the sulfone group.

- 2-Isopropylisothiazolidine 1,1-dioxide (CAS 279669-65-7): Branched aliphatic substituent increases lipophilicity (logP ~1.2 predicted), favoring membrane permeability .

Physicochemical Properties

*LogP values estimated via analogy.

Key Differentiators of 2-(trans-3-Aminocyclobutyl)isothiazolidine 1,1-dioxide

Stereochemical Precision : The trans-amine configuration avoids steric hindrance with the sulfone group, optimizing interactions with biological targets.

Polarity Balance : The amine and sulfone groups improve aqueous solubility relative to brominated or alkylated analogs .

Biological Activity

2-(trans-3-Aminocyclobutyl)isothiazolidine 1,1-dioxide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent studies and findings.

- IUPAC Name : this compound

- CAS Number : 2291044-16-9

- Molecular Formula : C6H10N2O2S

- Molecular Weight : 174.22 g/mol

Synthesis Methods

The synthesis of this compound typically involves the reaction of isothiazolidine derivatives with amines. A common approach includes:

- Formation of Isothiazolidine Ring : This can be achieved through cyclization reactions involving thioamides and α-halo ketones.

- Amination : The introduction of the aminocyclobutyl moiety is performed via nucleophilic substitution reactions.

The biological activity of this compound is attributed to its interaction with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and pain.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

- Antimicrobial Efficacy :

- Anti-inflammatory Properties :

Comparative Analysis

A comparison with other thiazolidine derivatives reveals the unique properties of 2-(trans-3-Aminocyclobutyl)isothiazolidine:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Notes |

|---|---|---|---|

| This compound | High | Moderate | Effective against multiple bacterial strains |

| Thiazolidinone Derivative A | Moderate | High | Strong anti-inflammatory but less effective antimicrobial |

| Thiazolidinone Derivative B | Low | Moderate | Limited spectrum of activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.